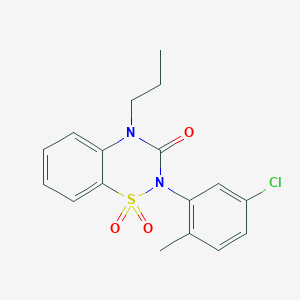![molecular formula C19H22N2O2 B12268558 1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one](/img/structure/B12268558.png)
1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[(2-Méthylpyridin-4-yl)oxy]azétidin-1-yl}-2-phénylbutan-1-one est un composé organique synthétique qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé présente une structure unique comprenant un cycle azétidine, un groupe phényle et une fraction pyridine, ce qui en fait un candidat polyvalent pour de nombreuses réactions chimiques et applications.
Méthodes De Préparation
La synthèse de 1-{3-[(2-Méthylpyridin-4-yl)oxy]azétidin-1-yl}-2-phénylbutan-1-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle azétidine : Le cycle azétidine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Attachement de la fraction pyridine : Le groupe pyridine est introduit par des réactions de substitution nucléophile.
Formation de la structure phénylbutanone : La structure phénylbutanone est construite par condensation aldolique ou des réactions similaires.
Les méthodes de production industrielle impliquent souvent l'optimisation de ces étapes pour obtenir des rendements et une pureté plus élevés. Les conditions réactionnelles telles que la température, la pression et l'utilisation de catalyseurs sont soigneusement contrôlées pour garantir une synthèse efficace.
Analyse Des Réactions Chimiques
1-{3-[(2-Méthylpyridin-4-yl)oxy]azétidin-1-yl}-2-phénylbutan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction à l'aide d'agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le composé en alcools ou en amines.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule, augmentant sa diversité chimique.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les acides, les bases et les catalyseurs. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
1-{3-[(2-Méthylpyridin-4-yl)oxy]azétidin-1-yl}-2-phénylbutan-1-one a un large éventail d'applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément de base dans la synthèse organique, permettant la création de molécules plus complexes.
Biologie : Il sert de sonde dans les études biochimiques pour étudier les activités enzymatiques et les interactions protéiques.
Médecine : La recherche explore son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de nouveaux médicaments.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux de spécialité ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 1-{3-[(2-Méthylpyridin-4-yl)oxy]azétidin-1-yl}-2-phénylbutan-1-one implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. La structure unique du composé lui permet de se lier à des sites spécifiques, modulant les voies biologiques et exerçant ses effets. Des études détaillées sur ses cibles moléculaires et ses voies sont en cours pour élucider complètement son mécanisme.
Applications De Recherche Scientifique
1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparaison Avec Des Composés Similaires
Comparé à des composés similaires, 1-{3-[(2-Méthylpyridin-4-yl)oxy]azétidin-1-yl}-2-phénylbutan-1-one se distingue par sa combinaison unique de groupes fonctionnels. Les composés similaires comprennent :
1-{3-[(2-Méthylpyridin-4-yl)oxy]azétidin-1-yl}-2-phénylpropan-1-one : Différant par un seul carbone dans la chaîne principale, ce composé présente une réactivité et des applications distinctes.
1-{3-[(2-Méthylpyridin-4-yl)oxy]azétidin-1-yl}-2-phényléthan-1-one : Avec une chaîne carbonée plus courte, ce composé possède des propriétés physiques et chimiques différentes.
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-2-phenylbutan-1-one |
InChI |
InChI=1S/C19H22N2O2/c1-3-18(15-7-5-4-6-8-15)19(22)21-12-17(13-21)23-16-9-10-20-14(2)11-16/h4-11,17-18H,3,12-13H2,1-2H3 |
Clé InChI |
XMVYECRIQPSSBG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({1-[(1-Benzothiophen-3-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B12268477.png)
![1-({1-[(4-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B12268479.png)
![{1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B12268482.png)
![N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12268483.png)
![4-[4-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-methylpyrimidin-2-yl]morpholine](/img/structure/B12268485.png)
![N-(3-methoxyphenyl)-4-[methyl(pyridin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12268489.png)
![2-(4-Fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12268501.png)
![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12268510.png)
![2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12268513.png)

![4-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B12268540.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12268543.png)
![3-[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-1,2-benzothiazole](/img/structure/B12268547.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline](/img/structure/B12268551.png)
